(E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by its unique structural features, including the presence of difluoro substituents and a hydroxyisoquinoline core
Vorbereitungsmethoden
The synthesis of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the isoquinoline core, followed by the introduction of fluorine atoms at specific positions. The final step involves the formation of the carboximidamide group through a series of condensation reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Chemischer Reaktionen
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxyisoquinoline derivatives.
Substitution: The difluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoro substituents enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide can be compared with other similar compounds, such as:
5,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical reactivity and biological activity.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the difluoro substituents, which affects its binding affinity and specificity.
Isoquinoline derivatives: Various derivatives with different substituents can be compared to highlight the unique properties conferred by the difluoro and hydroxy groups .
Eigenschaften
Molekularformel |
C10H7F2N3O |
---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
5,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7F2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI-Schlüssel |
ZZYGXUICAXVPGY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C2C(=C1F)C=CN=C2/C(=N\O)/N)F |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C=CN=C2C(=NO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.